Reductodehydrocholic acid

説明

Nomenclature and Structural Context

The systematic naming and classification of 3-Hydroxy-7,12-diketocholanoic acid provide a framework for understanding its chemical properties and biological roles.

This compound is known by several names in scientific literature, which are crucial for comprehensive database searches and unambiguous identification. Its synonyms include 7,12-Diketolithocholic acid (7,12-diketo-LCA) and 7,12-Dioxolithocholic acid. iarc.frcaymanchem.com The formal chemical name is (5β)-3α-hydroxy-7,12-dioxo-cholan-24-oic acid. caymanchem.com Further alternate names include 3alpha-Hydroxy-7,12-dioxo-5beta-cholanoic acid and 5β-Cholanic acid-3α-OL-7,12-dione. iarc.frscbt.com

Bile acids are broadly categorized as primary, secondary, or tertiary, based on their origin. 3-Hydroxy-7,12-diketocholanoic acid's classification is key to understanding its metabolic pathway.

Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. ontosight.ai Secondary bile acids are the result of metabolic modifications of primary bile acids by intestinal bacteria. ontosight.ai 3-Hydroxy-7,12-diketocholanoic acid is considered a secondary bile acid. ontosight.ai

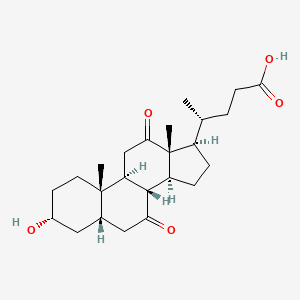

The fundamental structure of 3-Hydroxy-7,12-diketocholanoic acid is the cholan-24-oic acid steroid nucleus. ontosight.ai This is a C24 steroid framework. Key functional groups attached to this nucleus define its chemical behavior and biological activity. These include a hydroxyl (-OH) group at the 3-alpha position and two keto (=O) groups at the 7 and 12 positions. caymanchem.com

Classification within Bile Acid Metabolome

Historical Context of Bile Acid Research Pertaining to Diketocholanoic Acids

The scientific journey to understand bile acids has been a long and evolving one, with early research laying the groundwork for the characterization of specific derivatives like diketocholanoic acids. The correct structure of the steroid nucleus, a foundational element of all bile acids, was deduced through the combined efforts of chemical studies and X-ray crystallography. nih.govnih.gov A significant milestone in making bile acids accessible for research was the industrial isolation of cholic acid from ox bile in 1917. nih.gov As analytical techniques advanced, so did the ability to identify and study a wider array of bile acid metabolites, including various keto-derivatives. nih.gov The development of methods like gas chromatography, high-performance liquid chromatography, and mass spectrometry has been instrumental in separating and quantifying the complex mixture of bile acids found in biological samples. nih.govnih.gov

Structure

3D Structure

特性

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,22,25H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFJMPFLJJCSTB-FQBQTYDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965969 | |

| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-33-9 | |

| Record name | Reductodehydrocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-7,12-diketocholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 3 Hydroxy 7,12 Diketocholanoic Acid

Endogenous Formation and Hepatic Metabolism

The liver is the primary site for the synthesis of bile acids from cholesterol. ontosight.ai This intricate process involves a series of enzymatic reactions that modify the cholesterol structure, leading to the formation of primary bile acids. These primary bile acids can then be further metabolized, both in the liver and by intestinal bacteria, giving rise to a diverse pool of secondary and further modified bile acids, including 3-hydroxy-7,12-diketocholanoic acid.

Origin as a Bile Acid Derivative

3-Hydroxy-7,12-diketocholanoic acid is recognized as a bile acid derivative. ontosight.ai Bile acids are synthesized from cholesterol in the liver and play crucial roles in the digestion and absorption of fats and fat-soluble vitamins. ontosight.aihmdb.ca The initial steps of bile acid synthesis involve the conversion of cholesterol into primary bile acids, namely cholic acid and chenodeoxycholic acid. ontosight.aiwikipedia.org Subsequently, these primary bile acids can undergo further transformations by intestinal bacteria to form secondary bile acids. ontosight.ai 3-Hydroxy-7,12-diketocholanoic acid arises from the metabolic processing of these primary or secondary bile acids.

Specifically, it can be formed as a metabolite of dehydrocholic acid (triketo-5-beta-cholanoic acid). nih.gov When dehydrocholic acid is introduced into the body, it is rapidly metabolized in the liver and excreted in the bile. nih.gov One of the identified metabolites in this process is 3α-hydroxy-7,12-di-keto-5β-cholanoic acid, which is a monohydroxy diketo acid. nih.gov

Intermediates and Precursors in Bile Acid Synthesis and Degradation Pathways

The biosynthesis of bile acids from cholesterol is a multi-step process involving numerous intermediates. The classic pathway begins with the hydroxylation of cholesterol at the 7α position, forming 7α-hydroxycholesterol. ontosight.aimedlineplus.gov This is then converted to 7α-hydroxy-4-cholesten-3-one. medlineplus.gov Further enzymatic modifications lead to the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. ontosight.aiwikipedia.org

The degradation and modification of these primary bile acids, largely by the gut microbiota, generate a vast array of secondary bile acids. For instance, cholic acid can be converted to deoxycholic acid, and chenodeoxycholic acid to lithocholic acid through 7α-dehydroxylation. wikipedia.org These secondary bile acids, along with any remaining primary bile acids, can then serve as precursors for further modifications, including oxidoreduction reactions that can lead to the formation of keto-bile acids like 3-hydroxy-7,12-diketocholanoic acid.

In the context of dehydrocholic acid metabolism, this triketo bile acid itself serves as a direct precursor. nih.gov Its reduction in the liver leads to the sequential formation of hydroxy-keto derivatives. The major metabolic pathway involves the reduction of the keto group at the 3-position, followed by the 7-position, and finally the 12-position. nih.gov In this pathway, 3α-hydroxy-7,12-di-keto-5β-cholanoic acid is an intermediate metabolite, formed after the initial reduction at the 3-position. nih.gov

Table 1: Key Precursors and Intermediates in Pathways Leading to 3-Hydroxy-7,12-diketocholanoic Acid

| Precursor/Intermediate | Role in the Pathway |

| Cholesterol | The initial molecule from which all bile acids are synthesized. ontosight.ai |

| Cholic Acid | A primary bile acid that can be a substrate for microbial enzymes leading to modified bile acids. ontosight.aiwikipedia.org |

| Dehydrocholic Acid | A triketo bile acid that is directly metabolized to 3-hydroxy-7,12-diketocholanoic acid. nih.gov |

| 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | A major metabolite formed from dehydrocholic acid, indicating sequential reduction. nih.gov |

Enzymatic Transformations Involved in Host Metabolism

The metabolic transformations of bile acids are catalyzed by a variety of enzymes, with hydroxysteroid dehydrogenases (HSDHs) playing a central role in the interconversion of hydroxyl and keto groups. researchgate.netmdpi.com These enzymes are present in both the host liver and the gut microbiota, contributing to the diversity of bile acid species. mdpi.com

Hydroxysteroid dehydrogenases are a class of oxidoreductases that catalyze the reversible NAD(P)(H)-dependent oxidation of hydroxyl groups to keto groups on steroid molecules, including bile acids. mdpi.comnih.gov These enzymes exhibit specificity for the position and stereochemistry of the hydroxyl group. nih.gov The formation of 3-hydroxy-7,12-diketocholanoic acid from a precursor like dehydrocholic acid involves the reduction of a keto group at the 3-position, a reaction catalyzed by a specific HSDH. nih.gov

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is crucial for the synthesis of all classes of adrenal steroids. medscape.com A specific isoenzyme, type I 3β-HSD, is found primarily in the liver and is involved in bile acid metabolism. medscape.com Deficiencies in this enzyme can disrupt normal bile acid synthesis. medscape.comnih.gov The HSD3B7 gene provides the instructions for making the 3β-HSD7 enzyme, which is responsible for a key step in the conversion of cholesterol to bile acids. medlineplus.govoup.com While the formation of 3-hydroxy-7,12-diketocholanoic acid involves a 3α-hydroxyl group, the broader family of 3-HSD enzymes highlights the importance of enzymatic activity at this position of the steroid nucleus in bile acid metabolism. The reduction of the 3-keto group of dehydrocholic acid to a 3α-hydroxyl group is a stereospecific reaction, indicating the involvement of a specific 3α-HSD. nih.gov

7β-hydroxysteroid dehydrogenase (7β-HSDH) is another key enzyme in bile acid metabolism, responsible for catalyzing the epimerization of a hydroxyl group at the 7-position through a 7-keto intermediate. nih.gov This enzyme, often working in conjunction with 7α-HSDH, can convert 7-keto-lithocholic acid to ursodeoxycholic acid (UDCA), a bile acid with a 7β-hydroxyl group. nih.gov The activity of 7β-HSDH demonstrates the enzymatic potential within the host and gut microbiota to modify the 7-position of the bile acid nucleus. researchgate.netmdpi.com While 3-hydroxy-7,12-diketocholanoic acid has a keto group at the 7-position, the existence and activity of 7β-HSDH underscores the dynamic nature of bile acid transformations at this site. The presence of a 7-keto group in 3-hydroxy-7,12-diketocholanoic acid suggests it could be a substrate for 7β-HSDH, potentially leading to the formation of a 3α,7β-dihydroxy-12-keto-cholanoic acid.

Role of Hydroxysteroid Dehydrogenases (HSDHs) in Oxidoreduction

Other Relevant Enzymatic Steps (e.g., keto-reduction)

The transformation of keto bile acids back into hydroxy bile acids is a critical enzymatic step in bile acid metabolism, a process known as keto-reduction. This reversible reaction is catalyzed by hydroxysteroid dehydrogenases (HSDHs). nih.gov In the context of 3-Hydroxy-7,12-diketocholanoic acid, which possesses two keto groups at positions 7 and 12, these enzymes play a crucial role in its further metabolism.

For instance, studies have shown that the administration of dehydrocholic acid, which has keto groups at positions 3, 7, and 12, results in its partial reduction in the human liver. nih.gov This process yields metabolites such as 3α,7α-dihydroxy-12-keto-5β-cholanoic acid and 3α-hydroxy-7,12-di-keto-5β-cholanoic acid (3-Hydroxy-7,12-diketocholanoic acid). nih.gov This indicates the presence of keto-reductase activity that stereospecifically reduces the keto groups to alpha-hydroxyl groups. nih.gov The reduction is sequential, suggesting a specific order of enzymatic action on the different keto positions of the bile acid molecule. nih.gov

Gut Microbiome-Mediated Biotransformation

The gut microbiome plays a profound role in the biotransformation of bile acids, converting primary bile acids synthesized by the host into a diverse array of secondary bile acids. This microbial metabolism significantly alters the chemical properties and biological activities of these molecules.

Status as a Bacterial Metabolite

3-Hydroxy-7,12-diketocholanoic acid is recognized as a secondary bile acid, meaning it is a product of the metabolic activity of intestinal bacteria on primary bile acids. ontosight.ai Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver and secreted into the gut to aid in digestion. ontosight.ai A portion of these primary bile acids escapes reabsorption and travels to the large intestine, where they are subjected to extensive biotransformation by the resident microbiota. nih.gov These bacterial actions include deconjugation, dehydroxylation, and oxidation of hydroxyl groups to keto groups, leading to the formation of a wide variety of secondary bile acids, including 3-Hydroxy-7,12-diketocholanoic acid.

Identification of Microbial Species and Communities Involved

The transformation of primary bile acids into secondary bile acids like 3-Hydroxy-7,12-diketocholanoic acid is carried out by specific members of the gut microbial community. While the complete picture of all involved species is still emerging, research has identified key players and the enzymatic machinery they employ. The capacity for these biotransformations is not widespread among all gut bacteria but is rather a specialized function of certain taxa. frontiersin.orgnih.gov

Specific species within the genus Ruminococcus have been shown to be involved in the metabolism of bile acids. For example, a strain of Ruminococcus sp. isolated from human intestinal flora has demonstrated the ability to reduce dehydrocholic acid. nih.gov This reduction process can lead to the formation of various hydroxy-keto cholanoic acids. One of the products formed by this bacterium is 3β-hydroxy-7,12-dioxo-5β-cholanic acid, an isomer of 3-Hydroxy-7,12-diketocholanoic acid, through the action of a 3β-hydroxysteroid dehydrogenase. nih.gov Furthermore, this Ruminococcus species was also found to produce 3β,7β-dihydroxy-12-oxo-5β-cholanic acid from dehydrocholic acid, indicating the presence of a 7β-hydroxysteroid dehydrogenase. nih.gov

While direct evidence for the production of 3-Hydroxy-7,12-diketocholanoic acid by Acidaminococcus is not explicitly detailed, the broader context of bile acid metabolism by gut bacteria points to the involvement of various microbial genera. The transformation of bile acids is a community effort, with different species contributing specific enzymatic activities. The presence and abundance of certain bacterial genera can correlate with the levels of specific secondary bile acids.

The conversion of primary bile acids into secondary bile acids is facilitated by a suite of microbial enzymes. One of the most significant of these transformations is 7α-dehydroxylation, a multi-step enzymatic pathway that removes the hydroxyl group at the C-7 position of the steroid nucleus. nih.govresearchgate.net This process is carried out by a limited number of gut bacteria, primarily from the Firmicutes phylum, and is encoded by the bai (bile acid inducible) gene cluster. nih.govfrontiersin.org

Hydroxysteroid dehydrogenases (HSDHs) are another critical class of enzymes in microbial bile acid metabolism. These enzymes catalyze the reversible oxidation and epimerization of hydroxyl groups at the C-3, C-7, and C-12 positions of the bile acid steroid nucleus. nih.gov For example, 3β-hydroxysteroid dehydrogenase (3β-HSDH) can convert a 3-keto group into a 3β-hydroxyl group. nih.gov The combined action of these various microbial enzymes results in the vast diversity of secondary bile acids observed in the gut.

Influence of Gut Microbial Composition on its Pool

The formation and availability of 3-Hydroxy-7,12-diketocholanoic acid, also known as 7,12-Diketolithocholic acid (7,12-Dioxolithocholic acid), are intrinsically linked to the composition and metabolic activity of the gut microbiota. medchemexpress.comcaymanchem.com This compound is a secondary bile acid, meaning it is not directly synthesized by the host's liver. Instead, it is the product of microbial transformation of primary bile acids, which are synthesized in the liver from cholesterol. ontosight.ai

The primary bile acid precursor for 3-Hydroxy-7,12-diketocholanoic acid is cholic acid. nih.gov In the intestinal tract, a diverse community of bacteria possesses the enzymatic machinery necessary to modify the structure of primary bile acids. nih.gov The conversion process involves a series of reactions, primarily oxidation and epimerization of the hydroxyl groups at positions 3, 7, and 12 of the steroid nucleus, catalyzed by microbial hydroxysteroid dehydrogenases (HSDHs). nih.gov

Specific bacterial genera are known to be instrumental in these transformations. For instance, species within the genera Clostridium and Eubacterium are recognized for their 7α-dehydroxylation activity, a key step in the formation of other major secondary bile acids like deoxycholic acid and lithocholic acid. nih.gov The formation of keto-bile acids like 3-Hydroxy-7,12-diketocholanoic acid involves the oxidation of hydroxyl groups. Research has identified that bacteria such as Ruminococcus sp. can reduce dehydrocholic acid, a tri-keto bile acid, to form related hydroxy-keto derivatives. nih.gov

Table 1: Gut Bacteria and Enzymes in Bile Acid Metabolism

| Bacterial Genus/Species | Enzyme | Metabolic Function | Reference |

|---|---|---|---|

| Clostridium / Eubacterium | 7α-dehydroxylase | Transforms primary bile acids (cholic acid, chenodeoxycholic acid) into secondary bile acids (deoxycholic acid, lithocholic acid). | nih.gov |

| Ruminococcus sp. PO1-3 | 3β-hydroxysteroid dehydrogenase, 7β-hydroxysteroid dehydrogenase | Reduces dehydrocholic acid to 3β-hydroxy-7,12-dioxo-5β-cholanic acid and 3β,7β-dihydroxy-12-oxo-5β-cholanic acid. | nih.gov |

Host-Gut Microbial Co-metabolism Dynamics

The metabolic journey of bile acids is a prime example of host-gut microbial co-metabolism. nih.gov While the gut microbiota is responsible for generating secondary bile acids like 3-Hydroxy-7,12-diketocholanoic acid from host-derived primary bile acids, the host can further metabolize these microbial products upon their reabsorption into the enterohepatic circulation. nih.govnih.gov

After its formation in the intestine by bacteria, 3-Hydroxy-7,12-diketocholanoic acid can be absorbed and transported to the liver. In the liver, host enzymes, particularly from the cytochrome P450 (CYP) family, can further modify these secondary bile acids. nih.gov For instance, research has shown that host CYP3A4 and CYP3A7 enzymes are responsible for tertiary oxidations of deoxycholate species, highlighting the host's capacity to adapt to and process microbe-derived bile acids. nih.govnih.gov

One specific metabolic pathway studied in humans involved the intravenous administration of dehydrocholic acid (triketo-5-beta-cholanoic acid). nih.gov The subsequent analysis of bile revealed that the host's hepatic metabolism rapidly converted it into reduced derivatives. The major metabolites identified were 3α,7α-dihydroxy-12-keto-5β-cholanoic acid (about 70%) and 3α-hydroxy-7,12-di-keto-5β-cholanoic acid (about 20%), with a smaller fraction being reduced back to cholic acid (about 10%). nih.gov This demonstrates a sequential and stereospecific reduction of the keto groups by host enzymes, primarily at the 3, 7, and 12 positions. nih.gov This dynamic interplay ensures the continuous processing and regulation of the bile acid pool, which is composed of a mixture of primary, secondary, and host-modified tertiary bile acids. researchgate.net

This co-metabolism creates a complex and diverse pool of over 30 different bile acids, the majority of which are products of this intricate host-microbe interaction. nih.gov The balance of this pool is crucial, as alterations can impact host physiology, including lipid metabolism and signaling pathways. nih.govnih.gov

Table 2: Key Steps in Host-Microbial Co-Metabolism of Keto-Bile Acids

| Location | Organism | Metabolic Step | Precursor(s) | Product(s) | Key Enzymes | Reference |

|---|---|---|---|---|---|---|

| Intestine | Gut Microbiota | Oxidation of primary bile acids | Cholic Acid | 3-Hydroxy-7,12-diketocholanoic acid and other keto-bile acids | Microbial Hydroxysteroid Dehydrogenases (HSDHs) | nih.gov |

| Liver | Host (Human) | Reduction of keto-bile acids | Dehydrocholic Acid | 3α-hydroxy-7,12-di-keto-5β-cholanoic acid, 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | Hepatic reductases | nih.gov |

Synthesis and Derivatization for Research Purposes

Laboratory Synthesis Approaches for the Compound

The laboratory synthesis of 3-Hydroxy-7,12-diketocholanoic acid and its precursors often begins with more abundant, naturally occurring bile acids, such as cholic acid or chenodeoxycholic acid. The core of these synthetic strategies involves selective oxidation and reduction reactions to modify the hydroxyl groups at specific positions on the steroid nucleus.

One common approach involves the selective oxidation of the hydroxyl groups at the C-7 and C-12 positions of a suitable starting bile acid. For instance, starting from cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid), a multi-step process is employed. This typically includes:

Protection of the carboxyl group: The carboxylic acid side chain is often esterified (e.g., methyl ester) to prevent its participation in subsequent reactions.

Selective oxidation: Specific oxidizing agents are used to convert the hydroxyl groups at C-7 and C-12 into keto groups. This can be challenging due to the similar reactivity of the hydroxyl groups. Methods may involve enzymatic approaches using hydroxysteroid dehydrogenases (HSDHs) or chemical oxidation. researchgate.net

Deprotection: The protecting group on the side chain is removed to yield the final acid.

A documented method for preparing related keto-bile acids involves starting with dehydrocholic acid (3,7,12-triketo-5β-cholanic acid). A milder reduction can successively convert it to 3α-hydroxy-7,12-diketo-, 3α,7α-dihydroxy-12-keto-, and finally to 3α,7α,12α-trihydroxy-5β-cholanic acid. researchgate.net This highlights the principle of stepwise reduction to achieve the desired oxidation state at each carbon.

Another strategy involves the protection of the 3-keto group as a dimethyl ketal, followed by the reduction of the 7- and 12-oxo functionalities using sodium borohydride (B1222165). nih.gov This procedure has been successfully used to prepare various hydroxylated keto-cholanoic acids, including 3,12-diketo-7α-hydroxy-cholanoic acid. nih.gov

Chemical Modification and Derivatization Strategies

Chemical modification of bile acids is a powerful tool for creating novel molecules with altered biological activities. These strategies are crucial for developing research probes and potential therapeutic agents.

The synthesis of specific hydroxylated and keto-derivatives of cholanoic acid is a well-established field of research. By protecting certain functional groups while reacting others, chemists can create a wide array of derivatives. For example, 7α-, 12α-, 12β-Hydroxy and 7α,12α- and 7α,12β-dihydroxy-3-ketocholanoic acids have been prepared in satisfactory yields. nih.gov The key to these syntheses is the temporary protection of the 3-keto group, often as a dimethyl ketal. This allows for the selective reduction of other keto groups at the C-7 and C-12 positions using reagents like sodium borohydride. nih.gov This method also yielded 3,12-diketo-7α-hydroxy-cholanoic acid, demonstrating the versatility of this protective group strategy. nih.gov

Selective reduction of diketones can also be achieved using reagents like sodium borohydride in methanol (B129727) at low temperatures, which can preferentially reduce one keto group over another, as demonstrated in the synthesis of methyl 3α-hydroxy-6-oxo-5β-cholan-24-oate from a 3,6-diketo precursor. mdpi.com

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a bile acid influences its biological function, particularly its ability to activate nuclear receptors like the farnesoid X receptor (FXR). nih.govacs.org

Key findings from SAR studies on bile acid analogues include:

Role of the Side Chain: The carboxylic acid side chain is amenable to various chemical modifications. nih.govacs.org While converting the carboxyl group of chenodeoxycholic acid (CDCA) or cholic acid to an alcohol does not significantly reduce FXR activation, the configuration and conformation of the side chain are important for processes like conjugation and deconjugation. nih.govdrugbank.com Mild modifications can prevent 7-dehydroxylation by gut bacteria, making the bile acid more bioavailable. nih.gov

Stereochemistry of Hydroxyl Groups: The orientation of hydroxyl groups on the steroid nucleus is critical. For instance, 7β-hydroxyl groups tend to diminish FXR-activating effects. drugbank.comresearchgate.net Similarly, 3β- or 12β-hydroxyl groups also lead to decreased activity compared to their α-epimers. drugbank.comresearchgate.net

Substitution on the Steroid Nucleus: The introduction of bulky substituents, such as alkyl groups, at the β-position of the steroid core generally decreases the ability to activate FXR. drugbank.comresearchgate.net For example, adding an alkyl group at the 7β- or 3β-position of CDCA resulted in lower FXR activation. drugbank.com In contrast, modifications at the 6α position can play a fundamental role in determining affinity, as seen with the potent FXR agonist 6α-ethyl-CDCA. nih.govacs.org

These studies demonstrate that a wide range of efficacies, from full agonists to partial antagonists of FXR, can be achieved through synthetic modifications. nih.govacs.org

The synthesis of stereoisomers, or epimers, of bile acids is crucial for comparative research to understand the precise structural requirements for biological activity. The physiological activity of a bile acid can be significantly altered by changing the spatial orientation of a single hydroxyl group. researchgate.net

For example, the 3β- and 12β-epimers of cholic acid have been synthesized to investigate their potential as metabolites. researchgate.net The 12β-hydroxy isomer was obtained by reducing the 12-keto derivative of cholic acid with hydrogen in the presence of a Raney-nickel catalyst. researchgate.net Similarly, the synthesis of 7-methyl epimers of cholic acid has been reported. A Grignard reaction on a 7-oxo bile acid derivative yielded two epimeric 7-methyl-trihydroxy-cholanoic acids. nih.gov These isomers, such as 7β-methyl-cholic acid and 7α-methyl-ursocholic acid, are of particular interest because the methyl group can sterically hinder the 7-dehydroxylation by intestinal bacteria. nih.gov

The generation and study of these isomers have confirmed that bulky substituents at the β-position of the cholanoid structure tend to decrease FXR activation, providing valuable insights into the ligand-binding domain of the receptor. drugbank.com

Applications of Synthesized Derivatives as Research Probes

Synthesized bile acid derivatives, including isomers and analogues of 3-Hydroxy-7,12-diketocholanoic acid, serve as invaluable research probes. They are used to investigate the complex roles of bile acids in physiology and disease.

A primary application is in the study of nuclear receptors, especially FXR. nih.gov Synthetic analogues with varying affinities and efficacies (agonists, antagonists) are used to dissect the downstream genetic pathways regulated by FXR. By activating or blocking this receptor with specific molecules, researchers can explore its role in cholesterol metabolism, bile acid homeostasis, and glucose regulation. acs.orgontosight.ai

Derivatives are also designed to have improved metabolic stability. For example, modifications that prevent 7-dehydroxylation by gut bacteria result in compounds that are more bioavailable and have a longer duration of action in the body. nih.gov These stable analogues are useful for studying the systemic effects of bile acid signaling.

Furthermore, replacing hydroxyl groups with amino functionalities creates derivatives that can be easily labeled or attached to other molecules. researchgate.netresearchgate.net These amino-derivatives are useful for creating probes for biophysical assays, such as fluorescence polarization or surface plasmon resonance, to study receptor-ligand interactions in detail. researchgate.net They have also been explored for their potential antimicrobial properties. researchgate.net

Finally, specific derivatives like 7,12-Diketolithocholic acid are used as standards in metabolomic studies to identify and quantify bile acid profiles in biological samples, which can be indicative of certain disease states like cholestasis. caymanchem.com

Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-Hydroxy-7,12-diketocholanoic acid, enabling its separation from complex biological matrices and subsequent quantification. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of bile acids, including oxo-bile acids like 3-Hydroxy-7,12-diketocholanoic acid. nih.gov Due to the low volatility of bile acids, a critical step in GC-MS analysis is derivatization. restek.comshimadzu.com This process involves chemically modifying the polar functional groups (hydroxyl and carboxyl groups) to increase their volatility, making them suitable for gas-phase analysis. restek.comshimadzu.com

A common derivatization strategy involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com This derivatization not only enhances volatility but also improves the chromatographic properties of the analytes on non-polar capillary columns typically used in GC. shimadzu.com For instance, a method for analyzing bile acids involves methylation using TMS diazomethane (B1218177) followed by trimethylsilylation with N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS). shimadzu.com

Once derivatized, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification. nih.gov Selected ion monitoring (SIM) mode is often employed in GC-MS to enhance sensitivity and selectivity for target analytes by monitoring specific fragment ions characteristic of the compound of interest. nih.gov

| Parameter | Description |

| Derivatization | Methylation of the carboxyl group and trimethylsilylation of the hydroxyl group. |

| GC Column | Typically a non-polar capillary column, such as one with a phenyl methyl siloxane stationary phase. |

| Ionization | Electron Ionization (EI) is commonly used. |

| Detection | Mass spectrometer operating in full scan or Selected Ion Monitoring (SIM) mode. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant method for bile acid analysis, offering high sensitivity and specificity without the need for derivatization. nih.gov Ultra-performance liquid chromatography (UPLC), a high-pressure version of HPLC, provides faster analysis times and improved resolution. nih.govnih.gov

A key advantage of LC-MS/MS is its ability to directly analyze biological fluids like serum, plasma, and feces with minimal sample preparation, often involving a simple protein precipitation or liquid-liquid extraction. mdpi.comnih.gov The separation of bile acids, including isomers, is typically achieved using reversed-phase chromatography. nih.gov

Following chromatographic separation, the analytes are ionized, most commonly by electrospray ionization (ESI) in negative ion mode, and detected by a tandem mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique, particularly when using multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of target compounds even in complex mixtures. mdpi.com

Targeted Metabolomics Protocols

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, such as a panel of bile acids. nih.govnih.gov This hypothesis-driven approach is crucial for validating biomarkers and studying specific metabolic pathways. nih.govnih.gov For the analysis of 3-Hydroxy-7,12-diketocholanoic acid and other oxo-bile acids, a targeted LC-MS/MS method would involve the development of specific MRM transitions for each analyte. mdpi.com

A study by Roda et al. (2019) developed and validated a reversed-phase HPLC-ESI-MS/MS method for the simultaneous analysis of 21 oxo-bile acids, including their metabolic precursors, in human feces. nih.gov The method demonstrated good accuracy and precision without requiring a pre-analytical clean-up step, highlighting the power of targeted approaches for complex sample analysis. nih.gov Such protocols typically utilize stable isotope-labeled internal standards for each analyte to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

| Parameter | Description |

| Sample Preparation | Protein precipitation or liquid-liquid extraction. mdpi.comnih.gov |

| Chromatography | UPLC or HPLC with a reversed-phase column (e.g., C18). nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI) in negative ion mode. nih.gov |

| Detection | Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). mdpi.com |

| Quantification | Use of stable isotope-labeled internal standards. nih.gov |

Non-Targeted Metabolomics Profiling

In contrast to targeted methods, non-targeted metabolomics aims to capture a comprehensive profile of all measurable metabolites in a sample to identify unexpected changes related to a specific condition or treatment. frontiersin.orgnih.gov This hypothesis-generating approach is valuable for biomarker discovery. nih.govnih.gov

In the context of 3-Hydroxy-7,12-diketocholanoic acid, a non-targeted UPLC-high-resolution mass spectrometry (HRMS) approach, for instance using a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer, would be employed. nih.gov This setup allows for the detection and identification of a wide range of compounds in a single run. The identification of 3-Hydroxy-7,12-diketocholanoic acid would be based on its accurate mass, retention time, and fragmentation pattern compared to a reference standard or a spectral library. nih.gov Subsequent statistical analysis of the data can reveal significant differences in the levels of this compound between different experimental groups. nih.gov

Spectroscopic Characterization Methods for Research

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of bile acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to assign the chemical shifts of all protons and carbons in the molecule, providing unambiguous structural information. nih.gov

Sample Preparation and Matrix Considerations in Biological Research

The accurate quantification of 3-Hydroxy-7,12-diketocholanoic acid in biological samples like plasma, serum, or urine is challenging due to the complexity of the biological matrix. nih.gov The matrix contains numerous endogenous substances such as proteins, lipids, and salts that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govcreative-proteomics.com Therefore, a robust sample preparation method is essential to remove these interferences and isolate the analyte of interest.

Common sample preparation techniques for bile acids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein Precipitation (PPT): This is a widely used method for serum and plasma samples due to its simplicity and cost-effectiveness. nih.gov It involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the sample to denature and precipitate the proteins. nih.govcreative-proteomics.com After centrifugation, the clear supernatant containing the bile acids is collected for analysis. nih.gov While effective for removing the bulk of proteins, PPT can sometimes be less clean than other methods and may lead to significant matrix effects if not optimized. mdpi.com Factors such as the choice of solvent, solvent-to-sample ratio, temperature, and incubation time can influence the efficiency of protein removal. abcam.com

Solid-Phase Extraction (SPE): This technique offers a more selective and thorough cleanup compared to PPT. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the stationary phase while interfering components are washed away. The analyte is then eluted with a different solvent. For bile acids, reversed-phase SPE cartridges (e.g., C18) are commonly used.

Matrix Effects: The co-elution of matrix components with the analyte can lead to ion suppression or enhancement in the mass spectrometer's ion source, affecting the accuracy and precision of quantification. creative-proteomics.com To compensate for these effects, stable isotope-labeled internal standards are often added to the sample before extraction. creative-proteomics.com These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They experience the same matrix effects as the analyte, enabling accurate correction of the signal. The development of a robust LC-MS/MS method often involves careful optimization of the chromatographic separation to resolve the analyte from interfering matrix components. restek.com

Table 2: Common Sample Preparation Techniques for Bile Acid Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent or acid. | Simple, fast, and inexpensive. nih.gov | Can result in significant matrix effects; less clean than other methods. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Good for removing highly lipophilic or hydrophilic interferences. | Can be labor-intensive and use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid phase and then eluted. | Provides high selectivity and cleaner extracts, reducing matrix effects. nih.gov | Can be more time-consuming and expensive than PPT. |

Emerging Research Frontiers and Future Directions

Deeper Elucidation of Microbial Enzymes and Pathways Involved in its Production

The formation of 3-Hydroxy-7,12-diketocholanoic acid from primary bile acids, such as cholic acid, is a multi-step process orchestrated by the gut microbiota. Central to this biotransformation are a class of bacterial enzymes known as hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the oxidation of hydroxyl groups on the steroid nucleus of bile acids.

The synthesis of 3-Hydroxy-7,12-diketocholanoic acid specifically involves the oxidation of the hydroxyl groups at the C-7 and C-12 positions of the cholic acid backbone. This conversion is mediated by the sequential action of 7α-HSDH and 12α-HSDH enzymes produced by various gut bacteria. Several bacterial species have been identified as possessing these key enzymatic activities, including members of the genera Clostridium, Fusobacterium, and Ruminococcus. numberanalytics.comeurekaselect.comresearchgate.netnih.gov For instance, studies have shown that certain strains of Clostridium perfringens contain both NADP-dependent 3α-HSDH and NAD-dependent 12α-HSDH. numberanalytics.com Similarly, some Fusobacterium species have been found to harbor both 12α- and 7α-HSDH activities. eurekaselect.com The Ruminococcus sp. has also been shown to possess 7β-hydroxysteroid dehydrogenase, highlighting the diversity of these enzymes within the gut microbiome. researchgate.net

Future research is focused on identifying the specific bacterial species and the precise enzymatic pathways responsible for the production of 3-Hydroxy-7,12-diketocholanoic acid in the complex ecosystem of the human gut. Understanding the regulation of these microbial enzymes and the factors influencing their activity, such as diet and host genetics, will be crucial for a comprehensive understanding of the variable levels of this secondary bile acid among individuals.

Table 1: Microbial Enzymes in Bile Acid Metabolism

| Enzyme | Function | Bacterial Source Examples |

| 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) | Oxidation of the 7α-hydroxyl group on bile acids. | Escherichia coli, Fusobacterium spp. eurekaselect.commdpi.comresearchgate.net |

| 12α-Hydroxysteroid Dehydrogenase (12α-HSDH) | Oxidation of the 12α-hydroxyl group on bile acids. | Clostridium perfringens, Fusobacterium spp. numberanalytics.comeurekaselect.com |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSDH) | Interconversion of 3α-hydroxyl and 3-oxo groups. | Clostridium perfringens, Eggerthella lenta numberanalytics.comnih.gov |

| 7β-Hydroxysteroid Dehydrogenase (7β-HSDH) | Interconversion of 7β-hydroxyl and 7-oxo groups. | Ruminococcus sp. researchgate.net |

Comprehensive Mechanistic Studies of its Biological Actions in Various Animal Models

The biological effects of secondary bile acids are largely mediated through their interaction with host receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). nih.gov While the specific actions of 3-Hydroxy-7,12-diketocholanoic acid are still under investigation, research on related secondary bile acids provides a framework for its potential mechanisms of action.

Activation of FXR by bile acids in the liver and intestine plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. nih.govfrontiersin.orguni.lu Studies in animal models have shown that FXR activation can protect against cholestasis by reducing the hepatic bile acid pool. elsevierpure.com In contrast, TGR5 activation has been implicated in energy expenditure, inflammation, and glucose metabolism. acs.orgnih.gov

Recent studies in animal models of liver disease and intestinal inflammation are beginning to reveal the complex roles of secondary bile acids. For example, in mouse models of liver fibrosis, elevated levels of certain secondary bile acids have been associated with disease progression. nih.gov In models of colitis, some secondary bile acids have been shown to modulate inflammatory responses. For instance, 12-ketolithocholic acid, a structurally related compound, was found to suppress IL-17A secretion from colonic immune cells, thereby ameliorating colitis in mice. nih.govnih.gov

Future mechanistic studies will need to utilize purified 3-Hydroxy-7,12-diketocholanoic acid in various animal models of metabolic and inflammatory diseases to delineate its specific effects on host physiology. These investigations will be critical for determining its precise role in health and disease.

Exploration of its Role in Inter-Kingdom Signaling (e.g., Host-Microbe-Plant Interactions)

The concept of inter-kingdom signaling, where molecules produced by one kingdom of life influence the physiology of another, is a rapidly expanding field of research. Bile acids, as products of host-microbe co-metabolism, are prime candidates for such signaling molecules.

Within the host, the gut-brain axis, a bidirectional communication network between the central nervous system and the gut, is heavily influenced by the gut microbiota. nih.gov While direct evidence for the role of 3-Hydroxy-7,12-diketocholanoic acid in this axis is currently lacking, other microbial metabolites are known to impact brain chemistry and behavior.

In the context of microbe-microbe interactions, some bacteria utilize signaling molecules, such as N-acyl-homoserine lactones, for quorum sensing to coordinate group behaviors. frontiersin.orgnih.gov It is plausible that secondary bile acids like 3-Hydroxy-7,12-diketocholanoic acid could influence these communication systems, thereby modulating the structure and function of the gut microbial community.

The potential for bile acid signaling to extend to the plant kingdom is an intriguing, yet largely unexplored, area. Plant-based food components are known to interact with bile acids in the gut, which can influence their absorption and metabolism. nih.gov Whether specific bile acids, including 3-Hydroxy-7,12-diketocholanoic acid, can in turn influence plant physiology or the plant-associated microbiome remains a fascinating question for future research.

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate and sensitive detection of 3-Hydroxy-7,12-diketocholanoic acid in complex biological matrices is essential for advancing our understanding of its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of bile acids due to its high sensitivity and specificity. mdpi.comnih.gov

Recent advancements in LC-MS/MS technology, such as the use of ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), have further enhanced the ability to separate and identify individual bile acid isomers. numberanalytics.commdpi.com The complex mixture of bile acids in biological samples, which often includes numerous isobaric and isomeric compounds, presents a significant analytical challenge. researchgate.net Novel chromatographic techniques and mass spectrometric methods are continuously being developed to improve the resolution and quantification of these closely related molecules. nih.govnih.govacs.org

Future developments in analytical techniques will likely focus on increasing throughput for large-scale clinical and preclinical studies, as well as enhancing the ability to detect and quantify low-abundance bile acid species. These advancements will be critical for elucidating the subtle but potentially significant roles of bile acids like 3-Hydroxy-7,12-diketocholanoic acid in various physiological and pathological processes.

Table 2: Advanced Analytical Methods for Bile Acid Profiling

| Technique | Principle | Advantages |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Separation based on polarity using columns with smaller particle sizes. | Higher resolution, faster analysis times compared to conventional HPLC. numberanalytics.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolution for detailed structural analysis. | Enables differentiation of isobaric and isomeric bile acids. mdpi.com |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Provides an additional dimension of separation for complex isomer mixtures. nih.govacs.org |

Potential as a Research Biomarker in Preclinical Disease Models

The concentration of specific bile acids in biological fluids can be altered in various disease states, suggesting their potential as biomarkers. For instance, plasma levels of 7,12-diketolithocholic acid, a synonym for 3-Hydroxy-7,12-diketocholanoic acid, have been reported to be increased in patients with cholestasis. caymanchem.com

In preclinical animal models, changes in the bile acid profile have been associated with the development and progression of diseases such as non-alcoholic fatty liver disease (NAFLD), liver fibrosis, and inflammatory bowel disease (IBD). nih.govnih.gov For example, studies in mouse models of liver fibrosis have demonstrated significant alterations in the levels of specific secondary bile acids. nih.gov While not yet specifically established for 3-Hydroxy-7,12-diketocholanoic acid, these findings suggest that it could serve as a valuable research biomarker in preclinical studies.

Future research should focus on quantifying the levels of 3-Hydroxy-7,12-diketocholanoic acid in various preclinical disease models to assess its correlation with disease severity and treatment response. Such studies will be instrumental in validating its potential as a non-invasive biomarker for monitoring disease activity and therapeutic efficacy in a research setting.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for structural characterization of 3-Hydroxy-7,12-diketocholanoic acid?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve hydroxyl and ketone groups at positions 3, 7, and 12, mass spectrometry (MS) for molecular weight confirmation (C₂₄H₃₈O₅; exact mass 406.2719), and infrared (IR) spectroscopy to identify carbonyl stretches (~1700 cm⁻¹ for ketones) . X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly the 5β-cholanic acid backbone .

Q. What synthetic routes are established for 3-Hydroxy-7,12-diketocholanoic acid?

- Methodology : The compound is synthesized via oxidation of lithocholic acid derivatives. A documented route involves chromic oxide (CrO₃) in acetic acid to oxidize the 7α- and 12α-hydroxyl groups to ketones while preserving the 3α-hydroxyl group . Protecting groups (e.g., methyl esters) are often used to prevent carboxylate interference during oxidation .

Q. How should researchers handle stability issues during storage and experimentation?

- Methodology : Store at -20°C in inert, moisture-free conditions to prevent ketone reduction or hydroxyl group degradation. Avoid exposure to strong acids/alkalis and oxidizing agents, which may induce hazardous reactions (e.g., decarboxylation) . Monitor purity via HPLC-UV (λ = 210 nm) before critical experiments .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodology : Discrepancies often arise from impurities (e.g., residual oxidation reagents) or isomerization during synthesis. Validate purity using LC-MS/MS and compare against reference standards (e.g., 12-ketochenodeoxycholic acid, a structural analog) . Use in vitro assays (e.g., FXR receptor binding) with strict controls to isolate confounding variables .

Q. What analytical challenges exist in detecting 3-Hydroxy-7,12-diketocholanoic acid in biological matrices?

- Methodology : Low endogenous concentrations require enrichment via solid-phase extraction (SPE) with C18 cartridges. Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity against isobaric bile acids (e.g., 7-ketodeoxycholic acid). Deuterated internal standards improve quantification accuracy .

Q. How can structural ambiguities in derivatives (e.g., iodinated analogs) be resolved?

- Methodology : For iodinated derivatives (e.g., 3-iodo-7,12-diketocholanic acid), use X-ray crystallography to confirm substitution sites. Comparative NMR analysis (e.g., ¹H-¹³C HSQC) identifies chemical shift perturbations caused by halogenation .

Q. What enzymes are implicated in the metabolic processing of 3-Hydroxy-7,12-diketocholanoic acid?

- Methodology : Hypothesize pathways based on structural analogs like 7-ketodeoxycholic acid, which undergoes reduction by gut microbiota (e.g., Clostridium spp.). Use knockout mouse models or CRISPR-edited cell lines to study hepatic enzymes (e.g., hydroxysteroid dehydrogenases) .

Data Contradiction and Validation Strategies

Critical Notes for Experimental Design

- Stereochemical Integrity : The 5β-cholanic acid backbone is prone to epimerization under basic conditions. Use chiral columns (e.g., Chiralpak IA) for HPLC analysis .

- Toxicity Mitigation : While not classified as acutely toxic, wear nitrile gloves and safety goggles to prevent skin/eye irritation during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。